![molecular formula C18H28N4O3S B2918396 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1235039-83-4](/img/structure/B2918396.png)
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds that contain an oxalamide (C2H2N2O2) as part of their structure. These are organic compounds containing an oxamic acid amide derivative .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the oxalamide group, a piperidine ring, and a thiophene ring. Each of these groups would contribute to the overall structure and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could increase its solubility in water, while the aromatic thiophene could contribute to its stability .Scientific Research Applications
Targeted Protein Degradation
This compound can serve as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation . The rigidity introduced by such linkers can significantly affect the three-dimensional orientation of the degrader, influencing the formation of the ternary complex necessary for the ubiquitination and subsequent degradation of target proteins.
Synthetic Medicinal Chemistry
The piperidine moiety within the compound is a valuable building block in medicinal chemistry. Piperidine derivatives are crucial for constructing a wide range of drugs due to their prevalence in bioactive molecules . This compound could be used to synthesize novel therapeutic agents with potential applications across various diseases.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific biological targets
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c1-18(2,3)21-17(25)22-8-6-13(7-9-22)11-19-15(23)16(24)20-12-14-5-4-10-26-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSTUQUUWYPVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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